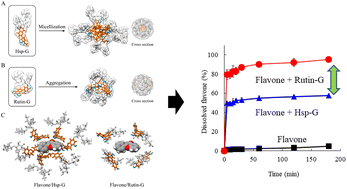Unveiling the flavone-solubilizing effects of α-glucosyl rutin and hesperidin: probing structural differences through NMR and SAXS analyses†
Food & Function Pub Date: 2023-11-08 DOI: 10.1039/D3FO03261B
Abstract
Flavonoids often exhibit broad bioactivity but low solubility and bioavailability, limiting their practical applications. The transglycosylated materials α-glucosyl rutin (Rutin-G) and α-glucosyl hesperidin (Hsp-G) are known to enhance the dissolution of hydrophobic compounds, such as flavonoids and other polyphenols. In this study, the effects of these materials on flavone solubilization were investigated by probing their interactions with flavone in aqueous solutions. Rutin-G and Hsp-G prepared via solvent evaporation and spray-drying methods were evaluated for their ability to dissolve flavones. Rutin-G had a stronger flavone-solubilizing effect than Hsp-G in both types of composite particles. The origin of this difference in behavior was elucidated by small-angle X-ray scattering (SAXS) and nuclear magnetic resonance analyses. The different self-association structures of Rutin-G and Hsp-G were supported by SAXS analysis, which proved that Rutin-G formed polydisperse aggregates, whereas Hsp-G formed core–shell micelles. The observation of nuclear Overhauser effects (NOEs) between flavone and α-glucosyl materials suggested the existence of intermolecular hydrophobic interactions. However, flavone interacted with different regions of Rutin-G and Hsp-G. In particular, NOE correlations were observed between the protons of flavone and the α-glucosyl protons of Rutin-G. The different molecular association states of Rutin-G or Hsp-G could be responsible for their different effects on the solubility of flavone. A better understanding of the mechanism of flavone solubility enhancement via association with α-glucosyl materials would permit the application of α-glucosyl materials to the solubilization of other hydrophobic compounds including polyphenols such as flavonoids.


Recommended Literature
- [1] Towards white light emission from a hybrid thin film of a self-assembled ternary samarium(iii) complex†
- [2] Glucoraphaninhydrolysis by microbiota in the rat cecum results in sulforaphane absorption
- [3] Front cover
- [4] New-generation integrated devices based on dye-sensitized and perovskite solar cells
- [5] Considering the hexad of learning domains in the laboratory to address the overlooked aspects of chemistry education and fragmentary approach to assessment of student learning
- [6] Visible light-induced nuclease activity of a ternary mono-phenanthroline copper(ii) complex containing l-methionine as a photosensitizer
- [7] Contents pages
- [8] A band-gap-graded CZTSSe solar cell with 12.3% efficiency†
- [9] Retraction: Elevation of USP4 antagonizes oxygen glucose deprivation/reoxygenation-evoked microglia activation and neuroinflammation-mediated neurotoxicity via the TRAF6-NF-κB signaling
- [10] A novel fluorescent probe for the detection of Golgi nitroreductase under hypoxic conditions†

Journal Name:Food & Function
Research Products
-
CAS no.: 13073-21-7
-
CAS no.: 137361-05-8
-
CAS no.: 16817-43-9
-
BenzoBthiophene-7-carbaldehyde
CAS no.: 10134-91-5









